Sinefungin
Overview
Description
Sinefungin is a solid compound that belongs to the purine nucleosides and analogues . These are compounds comprising a purine base attached to a sugar . It is an antiviral agent of dengue (DENV) and Zika (ZIKV) viruses with IC 50 values of 0.63 and 1.18 µM, respectively .
Synthesis Analysis
The synthesis of Sinefungin involves hydrolysis of the acetonide followed by sequential reduction of the benzyl derived protecting groups and the nitro group and debenzoylation . This leads to a modest yield of a 3:1 mixture of sinefungin and 6′-episinefungin which can only be separated by analytical ion exchange chromatography .
Molecular Structure Analysis
The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed . The geometrical parameters of the optimized conformation and docked conformations of Sinefungin molecule are compared which indicated that the intermolecular interactions lead to the modifications of Sinefungin conformation in active site .
Chemical Reactions Analysis
Sinefungin is a potent inhibitor of virion mRNA (guanine-7-)-methyltransferase, mRNA (nucleoside-2’-)-methyltransferase, and viral multiplication . The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed .
Physical And Chemical Properties Analysis
Sinefungin has a molecular formula of C15H23N7O5 and an average mass of 381.387 Da . It is a solid compound .
Scientific Research Applications
Biochemical Studies and Analog Synthesis
Sinefungin, a naturally occurring nucleoside, has seen considerable usage in biological investigations due to its intriguing properties. Its use in extensive studies has been somewhat limited, however, because of the synthetic challenges involved in creating its analogues. To address this, researchers have developed preparative methods for carbocyclic sinefungin analogues, like 6′-deaminocarbocyclic sinefungin and (S)-6′-hydroxy-6′-deaminocarbocyclic sinefungin, through efficient and practical synthetic routes involving metathesis reactions (Chen et al., 2014).
Enhancement of Production
The production of sinefungin, recognized for its antifungal, antiviral, and anti-trypanosome activities, has been a target for enhancement. Through medium optimization and strain improvement, researchers have introduced a more rational approach by inducing rpoB mutation in the producer strain, Streptomyces incarnatus NRRL 8089. This led to a rifampicin-resistant strain that significantly increased sinefungin production (Fukuda et al., 2010).
Inhibition of Biofilm Growth
Sinefungin, as a nucleoside analogue of S-adenosylmethionine, has shown notable effects in inhibiting pneumococcal biofilm growth in vitro and colonization in vivo. It has been observed to decrease biofilm growth significantly, inhibit the proliferation and structure of actively growing biofilms, and downregulate genes related to quorum sensing molecule production (Yadav et al., 2014).
Methyltransferase Inhibition
Research on sinefungin analogues lacking the amino acid moiety led to the discovery of compounds capable of inhibiting the methyltransferase activity of EHMT1 and EHMT2. This finding is significant as it offers a new scaffold for developing selective methyltransferase inhibitors. Surprisingly, this inhibition was not competitive towards AdoMet, indicating a unique mode of action (Devkota et al., 2014).
Potential Antiviral Applications
Studies have shown that certain sinefungin derivatives exhibit better antiviral activity against Zika virus than the known analogue EPZ004777, indicating potential as leads for further development. Notably, the intermediates of these derivatives also displayed potent antiviral potency, suggesting their promising role in antiviral drug development (Tao et al., 2018).
Understanding Biosynthetic Pathways
The biosynthetic pathways of sinefungin have been explored to understand the formation of its constituent parts. For instance, the identification and purification of an L-Alanine Dehydrogenase Homolog in Streptomyces incarnatus NRRL8089 that catalyzes the formation of L-Ornithine Lactam from sinefungin shed light on the intermediate steps in its biosynthetic process (Fukuda et al., 2010).
Safety And Hazards
Future Directions
The widespread use of immunosuppressants, hematopoietic stem cell transplantation and solid organ transplantation, and novel immunomodulators in clinical practice, has led to an expanding population of patients who are at risk for invasive fungal infection . Therefore, exploring new polyamine analogs is a useful future direction for the development of new therapeutic agents for the treatment of microsporidiosis .
properties
IUPAC Name |
(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOHSDXUQEUSF-YECHIGJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207689 | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sinefungin | |
CAS RN |
58944-73-3 | |
Record name | Sinefungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinefungin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinefungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sinefungin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINEFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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